(4-Nitro-phenyl)-acetaldehyde

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLKCBBPVHYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471616 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-05-5 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Nitro-phenyl)-acetaldehyde chemical properties and structure

An In-depth Technical Guide to (4-Nitro-phenyl)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (4-Nitro-phenyl)-acetaldehyde (CAS No: 1460-05-5). It is intended to serve as a technical resource for professionals in research, development, and medicinal chemistry.

Core Chemical Properties and Structure

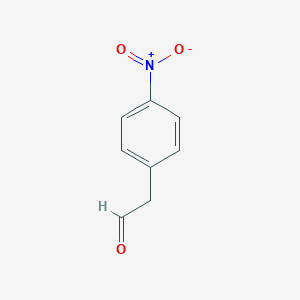

(4-Nitro-phenyl)-acetaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a nitro group at the para position relative to an acetaldehyde moiety.[1][2] This substitution pattern, featuring a potent electron-withdrawing nitro group, significantly influences the compound's reactivity, particularly at the aldehyde functional group.[1]

Chemical Structure

The IUPAC name for this compound is 2-(4-nitrophenyl)acetaldehyde.[1][3] Its structure is depicted below:

Chemical Identifiers and Descriptors

| Identifier | Value |

|---|---|

| CAS Number | 1460-05-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₇NO₃[1][2][6][7][8] |

| Molecular Weight | 165.15 g/mol [1][3][6][7][8] |

| InChI Key | NDXLKCBBPVHYSO-UHFFFAOYSA-N[1][3][5] |

| Canonical SMILES | C1=CC(=CC=C1CC=O)--INVALID-LINK--[O-][3] |

| Synonyms | 2-(4-Nitrophenyl)acetaldehyde, 4-Nitrophenylethanal, 4-Nitrobenzeneacetaldehyde[4][7] |

Physicochemical Properties

The physical and chemical properties of (4-Nitro-phenyl)-acetaldehyde are summarized in the table below. The compound is typically an orange to light yellow solid and exhibits moderate to high polarity, which influences its solubility.[2][5][7]

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 85-86 °C | [4][7][8] |

| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [4][7][8] |

| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [4][7][8] |

| Appearance | Orange Solid / White to light yellow solid | [5][7] |

| Solubility | Hydrolyzes in aqueous solutions; Likely soluble in organic solvents. | [1][2] |

| Storage | Store in freezer (-20°C), in a dark place, under an inert atmosphere. |[5][7] |

Spectroscopic Data

Key spectroscopic features for the characterization of (4-Nitro-phenyl)-acetaldehyde are outlined below. These data are critical for confirming the compound's identity and purity.[1]

Spectroscopic Characterization Data

| Technique | Characteristic Peaks/Signals |

|---|---|

| ¹H NMR | Aldehyde proton: δ 9.8–10.2 ppm; Aromatic protons (near nitro group): δ 8.2–8.5 ppm |

| FT-IR | C=O stretch: ~1720 cm⁻¹; Asymmetric NO₂ stretch: ~1520 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺): m/z 165 |

Synthesis and Experimental Protocols

(4-Nitro-phenyl)-acetaldehyde is primarily synthesized through the oxidation of the corresponding alcohol, 4-nitrophenylethanol.[1]

Experimental Protocol: Oxidation of 4-Nitrophenylethanol

This protocol describes a common laboratory-scale synthesis.

Objective: To synthesize (4-Nitro-phenyl)-acetaldehyde via the oxidation of 4-nitrophenylethanol using pyridinium chlorochromate (PCC).

Materials:

-

4-Nitrophenylethanol

-

Pyridinium chlorochromate (PCC) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Celite

-

Ethanol

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylethanol in anhydrous dichloromethane (DCM).

-

Oxidation: Add pyridinium chlorochromate (PCC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with additional DCM.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) to yield pure (4-Nitro-phenyl)-acetaldehyde.[1]

Caption: Oxidation of 4-nitrophenylethanol to the target aldehyde.

Chemical Reactivity and Applications

The reactivity of (4-Nitro-phenyl)-acetaldehyde is dominated by its two functional groups: the aldehyde and the nitro group.[1]

-

Aldehyde Group: The aldehyde is highly electrophilic, readily participating in nucleophilic addition and condensation reactions.[1][2] This makes it a valuable precursor for creating more complex molecules.

-

Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring and can undergo redox reactions, potentially generating reactive intermediates.[1]

This dual reactivity makes the compound a key intermediate in the production of various high-value chemicals.

Caption: Reactivity profile and applications of the title compound.

Applications in Synthesis

-

Pharmaceuticals: It is a precursor for synthesizing complex heterocyclic compounds, such as tetrahydroisoquinoline derivatives, which are investigated as potential enzyme inhibitors for treating diseases like cancer.[1]

-

Agrochemicals: Its reactivity allows it to be a building block in the creation of new agrochemical products.[1]

-

Dyes and Pigments: The compound is utilized in the industrial manufacturing of dyes and pigments.[1]

-

Biochemical Research: It is employed in biochemical assays to study enzyme kinetics and mechanisms involving aldehyde groups.[1]

Biological Activity and Safety

Biological Profile

Research indicates that compounds containing nitrophenyl groups may possess antioxidant and anticancer properties.[1] The proposed mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential inhibition of their activity.[1] The nitro group may also participate in redox cycling, generating reactive intermediates.[1]

Safety and Handling

(4-Nitro-phenyl)-acetaldehyde is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Handling: Use in a well-ventilated area.[9] Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.[9] Avoid formation of dust and prevent contact with skin and eyes.[9] Keep away from sources of ignition.[9][10]

-

First Aid: In case of inhalation, move the individual to fresh air.[9] For skin contact, wash thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if symptoms persist.

References

- 1. (4-Nitro-phenyl)-acetaldehyde | High-Purity Reagent [benchchem.com]

- 2. CAS 1460-05-5: (4-NITRO-PHENYL)-ACETALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-NITRO-PHENYL)-ACETALDEHYDE CAS#: 1460-05-5 [amp.chemicalbook.com]

- 5. (4-Nitro-phenyl)-acetaldehyde | 1460-05-5 [sigmaaldrich.com]

- 6. aldlab-chemicals_(4-nitro-phenyl)-acetaldehyde [aldlab.com]

- 7. (4-NITRO-PHENYL)-ACETALDEHYDE | 1460-05-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. airgas.com [airgas.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (4-Nitro-phenyl)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

(4-Nitro-phenyl)-acetaldehyde is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of both a nitro group and an aldehyde functional group, allows for its participation in a wide range of chemical transformations. This technical guide provides a detailed overview of the primary synthetic routes to (4-Nitro-phenyl)-acetaldehyde, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

Core Synthesis Routes

Several viable synthetic pathways to (4-Nitro-phenyl)-acetaldehyde have been reported in the chemical literature. The most prominent and practical of these include:

-

Oxidation of 4-nitrophenylethanol: A reliable method involving the oxidation of the corresponding alcohol.

-

Henry Reaction of 4-nitrobenzaldehyde followed by a Nef Reaction: A two-step approach that builds the carbon skeleton and then unmasks the aldehyde functionality.

-

Reaction of 4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA): A direct approach to introduce the acetaldehyde moiety.

This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.

Route 1: Oxidation of 4-nitrophenylethanol

The oxidation of 4-nitrophenylethanol to (4-Nitro-phenyl)-acetaldehyde is a common and effective strategy. This transformation can be achieved using various oxidizing agents, with Swern and Dess-Martin periodinane (DMP) oxidations being among the most utilized due to their mild reaction conditions and high yields.

Signaling Pathway Diagram

Caption: Oxidation of 4-nitrophenylethanol.

Experimental Protocols

Method 1A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine to effect the oxidation.

-

Materials: 4-nitrophenylethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM), Diethyl ether, Water, Brine, Magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of oxalyl chloride (1.49 mmol) in dichloromethane (5 mL) is cooled to -78 °C.

-

A solution of dimethyl sulfoxide (2.98 mmol) in dichloromethane (1 mL) is added dropwise. The reaction mixture is stirred for 5 minutes.

-

A solution of 4-nitrophenylethanol (1.24 mmol) in dichloromethane (1.5 mL) is then added to the reaction mixture.

-

After stirring for 5 minutes, triethylamine (6.20 mmol) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography.

-

Method 1B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation offers a mild and selective alternative, often with simpler workup procedures.[1]

-

Materials: 4-nitrophenylethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-nitrophenylethanol (27.6 mmol) in DCM (150 mL) at 0 °C is added Dess-Martin periodinane (33.2 mmol).[1]

-

The reaction mixture is stirred at room temperature and monitored by TLC until completion (typically 1-4 hours).

-

Upon completion, the reaction is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography.

-

Quantitative Data

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Swern Oxidation | 4-nitrophenylethanol | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 to RT | 15-30 min | Typically >90 |

| DMP Oxidation | 4-nitrophenylethanol | Dess-Martin Periodinane | DCM | 0 to RT | 1-4 h | Typically >90[1] |

Route 2: Henry Reaction followed by Nef Reaction

This two-step sequence first constructs the C-C bond between 4-nitrobenzaldehyde and nitromethane to form a β-nitro alcohol, which is then converted to the target aldehyde via a Nef reaction.

Experimental Workflow Diagram

Caption: Henry-Nef reaction sequence.

Experimental Protocols

Step 1: Henry (Nitroaldol) Reaction

-

Materials: 4-nitrobenzaldehyde, Nitromethane, Imidazole, Mortar and pestle, Diethyl ether, Distilled water.

-

Procedure:

-

In a mortar, combine 4-nitrobenzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).[2]

-

Gently grind the mixture using a pestle. The reaction progress can be monitored by TLC. The mixture will likely become a sticky paste.[2]

-

After completion (typically a few hours), the reaction mixture is taken up in diethyl ether and washed with water to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(4-nitrophenyl)-2-nitroethanol.

-

Step 2: Nef Reaction

The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions.

-

Materials: 1-(4-nitrophenyl)-2-nitroethanol, Sulfuric acid, Water, Diethyl ether.

-

Procedure:

-

The crude 1-(4-nitrophenyl)-2-nitroethanol is dissolved in a suitable solvent like methanol.

-

The solution is cooled in an ice bath, and a solution of sodium methoxide in methanol is added to form the nitronate salt.

-

This solution of the nitronate salt is then added slowly to a cold, stirred solution of aqueous sulfuric acid.

-

The reaction is stirred for a short period (e.g., 15-30 minutes) and then extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude (4-Nitro-phenyl)-acetaldehyde is then purified by column chromatography.

-

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Henry Reaction | 4-nitrobenzaldehyde | Nitromethane, Imidazole | Solvent-free | Room Temp. | 2-4 h | High (often >90)[2] |

| Nef Reaction | 1-(4-nitrophenyl)-2-nitroethanol | H₂SO₄, H₂O | Methanol/Water | 0 to RT | 15-30 min | Moderate to Good |

Route 3: From 4-nitrotoluene via Enamine Intermediate

This method involves the condensation of 4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently hydrolyzed to the desired aldehyde. A similar procedure for the ortho-isomer has been reported with high yield.[3]

Logical Relationship Diagram

Caption: Synthesis from 4-nitrotoluene.

Experimental Protocol

-

Materials: 4-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Piperidine, N,N-dimethylformamide (DMF), Hydrochloric acid (18% aqueous solution), Diethyl ether.

-

Procedure:

-

A solution of 4-nitrotoluene, DMF-DMA, and a catalytic amount of piperidine in DMF is heated at reflux. The reaction progress is monitored by TLC.

-

After completion, the volatile components are removed under reduced pressure.

-

The residue, containing the crude trans-β-dimethylamino-4-nitrostyrene, is then subjected to hydrolysis with an 18% aqueous solution of hydrochloric acid with heating.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography.

-

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Condensation | 4-nitrotoluene | DMF-DMA, Piperidine | DMF | Reflux | Several hours | High | - |

| Hydrolysis | Enamine Intermediate | 18% Aq. HCl | Water | Heating | 1-2 h | 83 (for o-isomer)[3] | 98.1 (for o-isomer)[3] |

Conclusion

The synthesis of (4-Nitro-phenyl)-acetaldehyde can be successfully achieved through several distinct routes. The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The oxidation of 4-nitrophenylethanol offers a direct and high-yielding approach, with modern reagents like Dess-Martin periodinane providing mild conditions. The Henry-Nef reaction sequence is a classic and reliable method for constructing the molecule from readily available precursors. Finally, the condensation of 4-nitrotoluene with DMF-DMA presents a potentially efficient route, particularly if the high yields reported for the ortho-isomer can be replicated for the para-isomer. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of (4-Nitro-phenyl)-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Nitro-phenyl)-acetaldehyde (CAS No. 1460-05-5), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for (4-Nitro-phenyl)-acetaldehyde, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of (4-Nitro-phenyl)-acetaldehyde. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Data for (4-Nitro-phenyl)-acetaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.82 | Triplet (t) | 1.70 | 1H | Aldehyde (-CHO) |

| 8.26-8.21 | Multiplet (m) | - | 2H | Aromatic (H-2, H-6) |

| 7.42-7.37 | Multiplet (m) | - | 2H | Aromatic (H-3, H-5) |

| 3.87 | Doublet (d) | 1.70 | 2H | Methylene (-CH₂-) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for (4-Nitro-phenyl)-acetaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 197.33 | Aldehyde Carbonyl (C=O) |

| 147.53 | Aromatic (C-4, C-NO₂) |

| 139.41 | Aromatic (C-1) |

| 130.73 | Aromatic (C-2, C-6) |

| 124.19 | Aromatic (C-3, C-5) |

| 50.17 | Methylene (-CH₂) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for (4-Nitro-phenyl)-acetaldehyde are detailed below.

Table 3: IR Absorption Data for (4-Nitro-phenyl)-acetaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2900 | Medium | Aliphatic C-H Stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1720 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~850 | Strong | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for (4-Nitro-phenyl)-acetaldehyde

| m/z | Ion | Notes |

| 165 | [M]⁺ | Molecular Ion |

| 353.0741 | [2M+Na]⁺ | High-Resolution MS (ESI) |

Theoretical [2M+Na]⁺ for C₁₆H₁₄N₂NaO₆: 353.0744

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of (4-Nitro-phenyl)-acetaldehyde (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. ¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum is an average of 32 scans.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed on an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source via direct infusion. The data is acquired in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of (4-Nitro-phenyl)-acetaldehyde is depicted in the following diagram.

CAS number 1460-05-5 properties and hazards

An In-depth Technical Guide on the Properties and Hazards of 4-Phenyl-1,2,3,6-tetrahydropyridine and its Analogue MPTP

Disclaimer: The user-provided CAS number 1460-05-5 could not be definitively associated with a specific chemical substance in the conducted searches. However, due to the relevance of the topic to neuroscientific research, this guide focuses on the closely related and well-documented compound, 4-Phenyl-1,2,3,6-tetrahydropyridine, and its neurotoxic analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a potent neurotoxin used extensively in research to model Parkinson's disease.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, hazards, and biological activities of 4-Phenyl-1,2,3,6-tetrahydropyridine and MPTP.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP.

Table 1: Physical and Chemical Properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

| Property | Value | Source |

| CAS Number | 43064-12-6 | [1] |

| Molecular Formula | C₁₁H₁₄ClN | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 202-203.5 °C | [1] |

| Solubility | Soluble in water. Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Table 2: Physical and Chemical Properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

| Property | Value | Source |

| CAS Number | 28289-54-5 | |

| Molecular Formula | C₁₂H₁₅N | [4] |

| Molecular Weight | 173.25 g/mol | [4] |

| Appearance | Crystals | [4] |

| Synonyms | MPTP | [4] |

Hazards and Safety Information

Both 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP are hazardous substances and should be handled with extreme caution in a laboratory setting.

Table 3: GHS Hazard Classification for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

| Hazard Class | Category | GHS Statement | Source |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [2] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | [2] |

Safety Precautions for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:

-

Signal Word: Danger

-

Precautionary Statements: P201, P280, P301 + P310 + P330, P302 + P352 + P312, P304 + P340 + P311

-

Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves

Table 4: GHS Hazard Classification for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

| Hazard Class | Category | GHS Statement | Source |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [4] |

| Specific Target Organ Toxicity, Single Exposure | 1 | H370: Causes damage to organs | [4] |

Safety Precautions for MPTP:

-

Signal Word: Danger[4]

-

Human Toxicity: Ingestion of MPTP can cause selective damage to cells in the substantia nigra, leading to chronic Parkinsonism.[4]

Biological Activity and Mechanism of Neurotoxicity

MPTP is a well-established neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a critical tool for creating animal models of Parkinson's disease.[4][5][6] The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).

The mechanism of MPTP-induced neurotoxicity is a multi-step process:

-

Metabolic Activation: MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells to MPP⁺.[7][8]

-

Neuronal Uptake: MPP⁺ is then taken up by dopamine neurons through the dopamine transporter (DAT).[7]

-

Mitochondrial Impairment: Inside the neurons, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[7][8]

-

Oxidative Stress and Cell Death: This inhibition leads to a cascade of deleterious events, including impaired mitochondrial respiration, overproduction of free radicals, and ultimately, apoptotic cell death of dopaminergic neurons.[5]

Caption: Mechanism of MPTP-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols for working with these compounds are critical due to their toxicity. While specific, step-by-step synthesis protocols were not available in the search results, general synthetic approaches for tetrahydropyridines are mentioned.

General Synthesis of 1,2,3,6-Tetrahydropyridines:

Several synthetic strategies for preparing 1,2,3,6-tetrahydropyridines have been developed, including:

-

Palladium-catalyzed termolecular allenylation cascade followed by a ruthenium-catalyzed ring-closing metathesis.

-

Palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides.[9]

-

Aza-Diels-Alder reactions of nonactivated dienes and imines catalyzed by an ion-paired Lewis acid.[9]

-

A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and subsequent reduction.[10]

Handling and Safety Protocol for MPTP (General Guidance):

Due to the extreme neurotoxicity of MPTP, strict safety protocols must be followed. This is a general outline and must be supplemented by institution-specific safety procedures.

-

Risk Assessment: A thorough risk assessment must be conducted before any work with MPTP.

-

Designated Area: All work with MPTP should be performed in a designated area, such as a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with appropriate chemical-resistant gloves is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A dedicated, disposable lab coat should be used.

-

Respirator: A respirator with appropriate cartridges may be necessary depending on the manipulation.

-

-

Decontamination: All surfaces and equipment must be decontaminated after use. A common decontamination solution is a solution of potassium permanganate.

-

Waste Disposal: All MPTP-contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

-

Emergency Procedures: Emergency procedures for spills and personnel exposure must be clearly defined and readily accessible.

Applications in Research

-

Parkinson's Disease Modeling: MPTP is invaluable for inducing a parkinsonian state in laboratory animals, allowing for the study of the disease's pathogenesis and the testing of potential therapeutic agents.[4][5]

-

Drug Development: The 4-phenyl-1,2,3,6-tetrahydropyridine scaffold has been identified as an important fragment for improving the potency of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[11]

This guide provides a foundational understanding of the properties, hazards, and research applications of 4-Phenyl-1,2,3,6-tetrahydropyridine and its neurotoxic analogue, MPTP. Researchers must consult comprehensive safety data sheets and institutional safety guidelines before handling these compounds.

References

- 1. 4-苯基-1,2,3,6-四氢吡啶 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | C11H14ClN | CID 2723860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 43064-12-6 [m.chemicalbook.com]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 10. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in (4-Nitro-phenyl)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-phenyl)-acetaldehyde, CAS No. 1460-05-5, is a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its chemical structure is characterized by a phenylacetaldehyde core with a nitro group (-NO₂) substituted at the para-position of the benzene ring. The presence of this strong electron-withdrawing nitro group significantly influences the reactivity of the aldehyde functionality. It enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack and a key participant in various condensation reactions.[2] This guide provides a comprehensive analysis of the reactivity of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical and Spectroscopic Properties

The fundamental properties of (4-Nitro-phenyl)-acetaldehyde are summarized below, providing essential data for its identification and use in experimental settings.

Table 1: Physicochemical Properties of (4-Nitro-phenyl)-acetaldehyde

| Property | Value | Reference |

| CAS Number | 1460-05-5 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [2][3] |

| Molecular Weight | 165.15 g/mol | [1][3] |

| Melting Point | 85-86 °C | [4][5] |

| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [4][5] |

| Appearance | Orange Solid | |

| InChI Key | NDXLKCBBPVHYSO-UHFFFAOYSA-N | [1][3] |

Table 2: Spectroscopic Data for (4-Nitro-phenyl)-acetaldehyde

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR | δ 9.8–10.2 ppm (aldehyde proton, -CHO), δ 8.2–8.5 ppm (aromatic protons ortho to -NO₂) | [1] |

| FT-IR (cm⁻¹) | ~1720 (C=O stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | [1] |

| Mass Spectrometry | m/z 165 (Molecular Ion Peak [M]⁺) | [1] |

Core Reactivity of the Aldehyde Group

The electron-withdrawing nature of the para-nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates the aldehyde group for nucleophilic addition. This activation is the cornerstone of its utility in synthesis.

Caption: Reaction pathways of (4-Nitro-phenyl)-acetaldehyde.

Oxidation and Reduction

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-Nitro-phenyl)-acetic acid. In biological systems, this conversion is catalyzed by aldehyde dehydrogenase (ALDH).[1] Chemical oxidation can be achieved using standard oxidizing agents.

-

Reduction: Conversely, the aldehyde is easily reduced to its primary alcohol, 2-(4-nitrophenyl)ethanol. This is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for nucleophilic addition.

-

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde, followed by an acidic workup, yields a secondary alcohol.[6][7] This reaction is a powerful tool for forming new carbon-carbon bonds.

Caption: Mechanism of the Grignard reaction.

Condensation Reactions

(4-Nitro-phenyl)-acetaldehyde is an excellent electrophilic partner in various condensation reactions, which typically involve nucleophilic addition followed by dehydration.

-

Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[8][9][10] The products are valuable synthetic intermediates that can be further converted to amino alcohols or nitroalkenes.[8]

-

Knoevenagel Condensation: This is a reaction between the aldehyde and a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) in the presence of a weak base like piperidine or pyridine.[11][12][13] The reaction yields an α,β-unsaturated product after dehydration.[11][12]

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[14] It involves the reaction with a phosphonium ylide (Wittig reagent). The stereochemical outcome ((E) or (Z)-alkene) depends on the stability of the ylide used.[14][15]

-

Aldol Condensation: As an aldehyde lacking α-hydrogens, (4-Nitro-phenyl)-acetaldehyde cannot self-condense. However, it can act as the electrophilic partner in a crossed-aldol condensation with an enolizable ketone or aldehyde (e.g., acetone).

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following section provides generalized yet detailed protocols for key reactions involving (4-Nitro-phenyl)-acetaldehyde.

General Workflow for Synthesis and Purification

The synthesis of (4-Nitro-phenyl)-acetaldehyde often involves the oxidation of the corresponding alcohol or the nitration of a protected phenylacetaldehyde derivative.[1]

Caption: Workflow for the synthesis of (4-Nitro-phenyl)-acetaldehyde.

Protocol for Knoevenagel Condensation with Malononitrile

This protocol describes a catalyst-free condensation in an aqueous medium, highlighting a green chemistry approach.

-

Reactant Preparation: In a glass vial, combine (4-Nitro-phenyl)-acetaldehyde (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.).

-

Solvent Addition: Add 2 mL of deionized water to the vial.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion (typically 2-18 hours).

-

Workup: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., CHCl₃, 3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product, 2-((4-nitrophenyl)methylene)malononitrile.

(Note: This protocol is adapted from a general procedure for aldehyde condensations and may require optimization).[16]

Protocol for Reduction to 2-(4-Nitrophenyl)ethanol

-

Dissolution: Dissolve (4-Nitro-phenyl)-acetaldehyde (1.00 mmol) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.10 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

-

Extraction and Isolation: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

Summary of Reactions

The table below summarizes the key transformations of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde.

Table 3: Summary of Key Reactions

| Reaction Type | Reagents | Major Product | Key Features |

| Reduction | NaBH₄ or LiAlH₄ | 2-(4-Nitrophenyl)ethanol | Conversion of aldehyde to primary alcohol. |

| Oxidation | CrO₃, PCC, ALDH | (4-Nitrophenyl)acetic acid | Conversion of aldehyde to carboxylic acid.[1] |

| Grignard Reaction | R-MgX, then H₃O⁺ | 1-Aryl-2-(4-nitrophenyl)ethanol | C-C bond formation; yields a secondary alcohol.[6][7] |

| Henry Reaction | R'-CH₂NO₂, Base | β-Nitro alcohol | C-C bond formation; versatile intermediate.[8][10] |

| Knoevenagel | Z-CH₂-Z, Weak Base | α,β-Unsaturated compound | Condensation with active methylene compounds.[11][12] |

| Wittig Reaction | Ph₃P=CHR, THF | 1-Alkenyl-4-nitrobenzene | Converts C=O to C=C double bond.[14][15] |

Conclusion

The aldehyde group in (4-Nitro-phenyl)-acetaldehyde exhibits heightened reactivity due to the strong electron-withdrawing effect of the para-nitro substituent. This electronic activation makes it an exceptionally useful and versatile intermediate for a wide array of chemical transformations, including oxidation, reduction, nucleophilic additions, and various condensation reactions. Its ability to readily form new carbon-carbon bonds underpins its importance in the synthesis of complex pharmaceutical compounds, dyes, and other high-value organic molecules.[1] Understanding the specific reactivity patterns detailed in this guide is essential for leveraging this compound to its full potential in research and development.

References

- 1. (4-Nitro-phenyl)-acetaldehyde | High-Purity Reagent [benchchem.com]

- 2. CAS 1460-05-5: (4-NITRO-PHENYL)-ACETALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. (4-NITRO-PHENYL)-ACETALDEHYDE CAS#: 1460-05-5 [amp.chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. leah4sci.com [leah4sci.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Henry Reaction [organic-chemistry.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of (4-Nitro-phenyl)-acetaldehyde

This technical guide provides a comprehensive overview of the physical properties of (4-Nitro-phenyl)-acetaldehyde, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines key physical data, experimental protocols for property determination, and a representative synthetic workflow.

Core Physical Properties

(4-Nitro-phenyl)-acetaldehyde, also known as 2-(4-nitrophenyl)acetaldehyde, is an aromatic aldehyde building block utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[1]. Its chemical structure consists of a phenyl ring substituted with a nitro group and an acetaldehyde group, which imparts it with versatile reactivity[1].

The key physical and chemical properties of (4-Nitro-phenyl)-acetaldehyde are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenyl)acetaldehyde | [1][2] |

| CAS Number | 1460-05-5 | [1][3][4] |

| Molecular Formula | C8H7NO3 | [2][3][4][5][6][7] |

| Molecular Weight | 165.15 g/mol | [1][2][3][4][6][7] |

| Appearance | White to light yellow solid, Orange solid | [3] |

| Melting Point | 85-86 °C | [3][7] |

| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [3][7] |

| 315.393 °C at 760 mmHg | [8] | |

| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound.

The melting point of a solid crystalline compound is a critical indicator of its purity. The following is a standard protocol for its determination using a capillary melting point apparatus.

-

Sample Preparation: A small quantity of dry (4-Nitro-phenyl)-acetaldehyde is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. For a pure substance, this should be a narrow range. The reported melting point for (4-Nitro-phenyl)-acetaldehyde is 85-86 °C[3][7].

As (4-Nitro-phenyl)-acetaldehyde is a solid at room temperature with a high predicted boiling point, its boiling point is typically determined under reduced pressure to prevent decomposition. The reported boiling point of 315.393 °C is at atmospheric pressure (760 mmHg) and is a predicted value[3][7][8]. Direct experimental determination at this temperature may not be feasible due to potential degradation of the compound.

A common laboratory-scale synthesis of (4-Nitro-phenyl)-acetaldehyde involves the controlled oxidation of 4-Nitrophenylethanol[1]. This method selectively oxidizes the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid[1].

-

Reaction Setup: 4-Nitrophenylethanol is dissolved in dichloromethane (DCM) in a reaction flask.

-

Oxidation: Pyridinium chlorochromate (PCC), in a quantity of 1.2 equivalents, is added to the solution. The mixture is stirred at room temperature for a period of 4 to 6 hours[1].

-

Workup: Following the completion of the reaction, the mixture is filtered through a pad of Celite to remove the chromium byproducts. The solvent (DCM) is then removed from the filtrate by evaporation under reduced pressure to yield the crude product[1].

-

Purification: The crude (4-Nitro-phenyl)-acetaldehyde is purified by recrystallization. An ethanol-water mixture in a 3:1 ratio is a suitable solvent system for this purpose, yielding the pure product[1].

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows related to (4-Nitro-phenyl)-acetaldehyde.

References

- 1. (4-Nitro-phenyl)-acetaldehyde | High-Purity Reagent [benchchem.com]

- 2. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-NITRO-PHENYL)-ACETALDEHYDE CAS#: 1460-05-5 [amp.chemicalbook.com]

- 4. (4-Nitro-phenyl)-acetaldehyde 95% | CAS: 1460-05-5 | AChemBlock [achemblock.com]

- 5. (4-NITRO-PHENYL)-ACETALDEHYDE | 1460-05-5 [amp.chemicalbook.com]

- 6. aldlab-chemicals_(4-nitro-phenyl)-acetaldehyde [aldlab.com]

- 7. (4-NITRO-PHENYL)-ACETALDEHYDE | 1460-05-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

Mechanism of action of (4-Nitro-phenyl)-acetaldehyde in biological systems

An In-depth Technical Guide on the Mechanism of Action of (4-Nitro-phenyl)-acetaldehyde in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Nitro-phenyl)-acetaldehyde is a reactive organic molecule characterized by the presence of both an aldehyde and a nitro functional group on a phenyl ring.[1] While it serves as a versatile intermediate in organic synthesis for pharmaceuticals and dyes, its intrinsic biological activities are of significant interest to the scientific community.[1] This technical guide delineates the putative mechanism of action of (4-Nitro-phenyl)-acetaldehyde in biological systems. Drawing parallels from the known bioactivities of acetaldehyde and other nitroaromatic compounds, this document outlines its potential to induce cellular stress and interact with key biological pathways. The guide also furnishes detailed experimental protocols for assessing its biological effects and presents hypothetical quantitative data to serve as a practical reference for researchers.

Introduction

(4-Nitro-phenyl)-acetaldehyde, also known as 4-nitrophenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₈H₇NO₃.[2] Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group, suggests a high potential for interaction with biological macromolecules. The aldehyde moiety can readily form covalent adducts with nucleophilic groups in proteins and DNA, while the nitro group can be subject to enzymatic reduction, leading to the formation of reactive nitroso and hydroxylamine intermediates.[2][3] These characteristics are indicative of a compound that may exhibit significant biological effects, including cytotoxicity and antimicrobial activity.

Proposed Mechanism of Action

Direct experimental evidence detailing the specific mechanism of action of (4-Nitro-phenyl)-acetaldehyde is limited in publicly available literature. However, based on the known biological effects of its parent compound, acetaldehyde, and other nitroaromatic molecules, a multi-faceted mechanism can be proposed. The primary drivers of its biological activity are likely the induction of oxidative stress, formation of macromolecular adducts, and disruption of cellular signaling pathways.

Induction of Oxidative Stress

The metabolism of the nitro group of (4-Nitro-phenyl)-acetaldehyde can lead to the generation of reactive oxygen species (ROS). This process, known as nitroreduction, can occur enzymatically and result in the formation of superoxide radicals and hydrogen peroxide.[4] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause damage to lipids, proteins, and DNA.

Furthermore, the aldehyde group itself, akin to acetaldehyde, can contribute to oxidative stress by depleting cellular glutathione (GSH) levels and increasing the production of ROS.[5]

Diagram: Proposed Induction of Oxidative Stress

Caption: Proposed pathway for oxidative stress induction by (4-Nitro-phenyl)-acetaldehyde.

Formation of Macromolecular Adducts

The electrophilic nature of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde makes it susceptible to nucleophilic attack from cellular macromolecules.

-

Protein Adducts: The aldehyde can react with the amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins, forming Schiff bases and thioacetals, respectively. These modifications can alter protein structure and function, potentially leading to enzyme inhibition and disruption of cellular processes. The formation of such adducts is a known mechanism of acetaldehyde-induced toxicity.[3]

-

DNA Adducts: (4-Nitro-phenyl)-acetaldehyde may also form adducts with DNA bases, particularly guanine. These adducts can distort the DNA helix, leading to mutations and genomic instability if not repaired. Acetaldehyde is known to cause DNA damage and form various DNA adducts.[6]

Disruption of Cellular Signaling Pathways

By inducing oxidative stress and forming protein adducts, (4-Nitro-phenyl)-acetaldehyde could modulate the activity of key signaling pathways.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Acetaldehyde has been shown to activate stress-related MAPKs such as p38 and JNK.[7] It is plausible that (4-Nitro-phenyl)-acetaldehyde could trigger similar responses.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway. Acetaldehyde has been reported to activate NF-κB in some cell types.[8] Therefore, (4-Nitro-phenyl)-acetaldehyde-induced ROS production could lead to the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

Diagram: Potential Effects on Signaling Pathways

References

- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 2. himedialabs.com [himedialabs.com]

- 3. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 4. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The nitrophenyl scaffold, a benzene ring substituted with at least one nitro group, is a privileged pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the physicochemical properties of the parent molecule, often imparting a diverse range of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and antiparasitic properties of nitrophenyl compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity of Nitrophenyl Compounds

A growing body of evidence highlights the potential of nitrophenyl derivatives as potent anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and modulation of key signaling pathways that govern cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of nitrophenyl compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of nitrophenyl derivatives.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human monocytic leukemia) | 3.06 | [1] |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Human breast adenocarcinoma) | 4.61 | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Human monocytic leukemia) | 5.80 | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Human breast adenocarcinoma) | 5.23 | [1] |

| Compound 5h (a tetrahydroisoquinoline derivative) | PACA2 (Pancreatic cancer) | 25.9 | [2] |

| Compound 3 (a tetrahydroisoquinoline derivative) | PACA2 (Pancreatic cancer) | 53.5 | [2] |

| Compound 6b (a thieno[2,3-c]isoquinoline derivative) | A549 (Lung carcinoma) | 34.9 | [2] |

| Compound 9b (an isoquinoline derivative) | MCF7 (Human breast adenocarcinoma) | Not specified | [3] |

| Compound 3 (an isoquinoline derivative) | HEPG2 (Human liver cancer) | Not specified | [3] |

Mechanism of Action: Induction of Apoptosis and Modulation of MAPK Signaling

Nitrophenyl compounds often exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This process is intricately regulated by a network of signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) playing a pivotal role. The interplay between these pathways and the apoptotic machinery, involving proteins like Bax, Bcl-2, and caspases, is crucial for determining the cell's fate.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Nitrophenyl compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl compounds in the complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Nitrophenyl Compounds

Nitrophenyl derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria. Their mechanism of action often involves the disruption of essential cellular processes, such as cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitro-substituted chalcone derivative 6 | Various antibacterial strains | Not specified | [4] |

| Benzonaptho and tolyl substituted benzimidazoles | Various bacterial strains | 10-20 | [5] |

| Aminobenzylated 4-nitrophenol derivative 13 | Staphylococcus aureus, Enterococcus faecalis | Not specified | [6] |

| Nitrofurantoin derivative 2 | Acinetobacter baumannii | 4 µM | [5] |

| Nitrofurantoin derivative 16 | Acinetobacter baumannii | 4 µM | [5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for many antimicrobial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and shape, which is absent in mammalian cells. Nitrophenyl compounds can interfere with the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Nitrophenyl compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile saline or PBS

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the nitrophenyl compounds in the 96-well plate using the broth medium. The final volume in each well should be 50 µL or 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiparasitic Activity of Nitrophenyl Compounds

Nitrophenyl-containing molecules are effective against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). A key feature of their antiparasitic action is their role as prodrugs, which are activated within the parasite.

Quantitative Data: In Vitro Antiparasitic Activity

The antiparasitic activity is typically expressed as the half-maximal effective concentration (EC50) or IC50.

| Compound ID/Name | Parasite Species | IC50/EC50 (µM) | Reference |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 16 | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | 0.16 | [3] |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 16 | Trypanosoma cruzi (amastigotes in C2C12 cells) | 0.13 | [3] |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 19 | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | 0.10 | [3] |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 19 | Trypanosoma cruzi (amastigotes in C2C12 cells) | 0.11 | [3] |

| 4-nitro-1H-imidazolyl compound 6 | Leishmania amazonensis (amastigotes) | 4.57 | [7] |

| 4-nitro-1H-imidazolyl compound 7 | Leishmania amazonensis (amastigotes) | 9.19 | [7] |

Mechanism of Action: Nitroreductase-Mediated Activation

Many nitrophenyl compounds are prodrugs that require activation by parasitic nitroreductases (NTRs). These enzymes, which are often absent or have different specificities in mammalian host cells, reduce the nitro group to generate highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates and reactive oxygen species (ROS). These reactive molecules can then damage parasitic DNA, proteins, and lipids, leading to parasite death.

Experimental Protocol: In Vitro Leishmania Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

-

Leishmania species (e.g., L. donovani, L. amazonensis)

-

Macrophage cell line (e.g., THP-1, J774A.1)

-

Complete culture media for parasites and macrophages

-

96-well or 384-well plates

-

Nitrophenyl compounds

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Staining reagents (e.g., Giemsa, DAPI)

-

Microscope with imaging capabilities

Procedure:

-

Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes in plates and treat with PMA (e.g., 50 ng/mL) for 48-72 hours to induce differentiation into adherent macrophages.

-

Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: Wash the wells with warm medium to remove any non-internalized promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of the nitrophenyl compounds to the infected macrophages. Include appropriate controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

Quantification of Infection:

-

Fix the cells and stain with Giemsa or a fluorescent dye like DAPI to visualize macrophage and amastigote nuclei.

-

Using a microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage.

-

-

Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated control. Determine the EC50 value from the dose-response curve.

Conclusion

Nitrophenyl compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and antiparasitic applications, are underpinned by distinct and often potent mechanisms of action. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth exploration of their signaling pathway interactions will be crucial in translating the therapeutic potential of nitrophenyl derivatives into clinical applications.

References

- 1. scielo.br [scielo.br]

- 2. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.nyu.edu [med.nyu.edu]

- 6. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

(4-Nitro-phenyl)-acetaldehyde: A Versatile C2 Building Block in Modern Organic Synthesis

(An In-depth Technical Guide)

Abstract

(4-Nitro-phenyl)-acetaldehyde, a key aromatic aldehyde, serves as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of a nitro group at the para position of the phenyl ring, render the adjacent aldehyde functionality highly reactive and amenable to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of (4-Nitro-phenyl)-acetaldehyde, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols for seminal reactions, quantitative data summaries, and visual representations of synthetic workflows are presented to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile reagent.

Introduction

(4-Nitro-phenyl)-acetaldehyde, with the chemical formula C₈H₇NO₃, is a crystalline solid that has garnered significant attention as a versatile intermediate in organic synthesis. The presence of both a reactive aldehyde group and an electron-withdrawing nitro functionality imparts a unique chemical reactivity profile, making it a valuable precursor for a variety of important molecular scaffolds.[1] This guide will delve into the synthetic routes to access this building block and explore its applications in several cornerstone reactions of organic chemistry, including the Wittig reaction, the Henry reaction, reductive amination, and the Pictet-Spengler reaction.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Nitro-phenyl)-acetaldehyde is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1460-05-5 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 85-86 °C | [1] |

| Boiling Point | 315.4±17.0 °C (Predicted) | [1] |

| Appearance | White crystalline powder | [2] |

Synthesis of (4-Nitro-phenyl)-acetaldehyde

Several synthetic strategies have been reported for the preparation of (4-Nitro-phenyl)-acetaldehyde. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Oxidation of 4-Nitrophenylethanol

A common laboratory-scale synthesis involves the oxidation of 4-nitrophenylethanol. Various oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 82-90 |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | ~85 |

Nitration of Phenylacetaldehyde Acetal

An alternative approach involves the protection of the aldehyde group of phenylacetaldehyde as an acetal, followed by nitration and subsequent deprotection.

| Step | Reagents | Conditions | Yield (%) |

| Acetal Formation | Ethanol, p-toluenesulfonic acid | Reflux | - |

| Nitration | Fuming HNO₃, H₂SO₄ | 0–5 °C | 72–78 |

| Deprotection | Dilute HCl | - | - |

Applications in Organic Synthesis: Key Reactions and Protocols

The reactivity of the aldehyde functional group in (4-Nitro-phenyl)-acetaldehyde makes it a valuable substrate for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction: Synthesis of 4-Nitrostyrene Derivatives

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. (4-Nitro-phenyl)-acetaldehyde can be reacted with a variety of phosphorus ylides to generate substituted 4-nitrostyrenes, which are themselves useful synthetic intermediates.[1]

Experimental Protocol: Synthesis of 4-Nitrostyrene

-

Materials:

-

(4-Nitro-phenyl)-acetaldehyde (1.0 equiv)

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.

-

Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of (4-Nitro-phenyl)-acetaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-nitrostyrene.

-

Expected Yield: 70-85%

Caption: Wittig reaction of (4-Nitro-phenyl)-acetaldehyde.

Henry (Nitroaldol) Reaction: Synthesis of β-Nitroalcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. (4-Nitro-phenyl)-acetaldehyde reacts with nitroalkanes, such as nitromethane, to produce β-nitroalcohols, which are valuable precursors for the synthesis of amino alcohols and other biologically active molecules.[3]

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-2-nitroethanol

-

Materials:

-

(4-Nitro-phenyl)-acetaldehyde (1.0 equiv)

-

Nitromethane (5.0 equiv)

-

Triethylamine (Et₃N) (0.2 equiv)

-

Ethanol

-

-

Procedure:

-

To a solution of (4-Nitro-phenyl)-acetaldehyde in ethanol, add nitromethane.

-

Cool the mixture to 0 °C and add triethylamine dropwise.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by flash column chromatography to afford 1-(4-nitrophenyl)-2-nitroethanol.

-

Expected Yield: 80-90%[4]

Caption: Henry reaction of (4-Nitro-phenyl)-acetaldehyde.

Reductive Amination: Synthesis of N-Substituted 2-(4-nitrophenyl)ethanamines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. (4-Nitro-phenyl)-acetaldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 2-(4-nitrophenyl)ethanamine.[5][6]

Experimental Protocol: Synthesis of N-Benzyl-2-(4-nitrophenyl)ethanamine

-

Materials:

-

(4-Nitro-phenyl)-acetaldehyde (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a solution of (4-Nitro-phenyl)-acetaldehyde in DCE, add benzylamine and stir for 30 minutes at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-benzyl-2-(4-nitrophenyl)ethanamine.

-

Expected Yield: 85-95%[7]

Caption: Reductive amination of (4-Nitro-phenyl)-acetaldehyde.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The amine products from the reductive amination of (4-Nitro-phenyl)-acetaldehyde can undergo further transformations. For instance, 2-(4-nitrophenyl)ethylamine (obtained via reductive amination with ammonia) can serve as a substrate for the Pictet-Spengler reaction to construct tetrahydroisoquinoline scaffolds, which are prevalent in many natural products and pharmaceuticals.[8][9]

Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Materials:

-

2-(4-Nitrophenyl)ethylamine (1.0 equiv)

-

Formaldehyde (37% aqueous solution) (1.5 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

-

Procedure:

-

Dissolve 2-(4-nitrophenyl)ethylamine in methanol.

-

Add concentrated HCl dropwise until the solution is acidic (pH ~1-2).

-

Add aqueous formaldehyde solution and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.

-

Expected Yield: 60-75%[10]

Caption: Pictet-Spengler reaction of 2-(4-nitrophenyl)ethylamine.

Biological Relevance and Signaling Pathways

While (4-Nitro-phenyl)-acetaldehyde itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities. Notably, compounds containing the 4-nitrophenyl moiety have shown potential as anticancer agents.[11] The mechanism of action for many of these compounds is still under investigation, but some studies suggest that they may exert their effects through the induction of apoptosis and cell cycle arrest.[12] For instance, certain nitro-substituted compounds have been shown to downregulate the expression of key cell cycle proteins like cyclin E1.[12] The electron-withdrawing nature of the nitro group can also play a role in modulating the electronic properties of the molecule, potentially influencing its interaction with biological targets. Further research is needed to fully elucidate the specific signaling pathways involved.

Conclusion